Cas no 13849-08-6 (S-(+)-Marmesin)
S-(+)-Marmesin è un composto furanocumarinico naturale, noto per la sua configurazione stereochimica otticamente attiva (enantiomero S). Presenta una struttura chimica caratterizzata da un nucleo furano fuso con una cumarina, conferendogli proprietà bioattive rilevanti. Questo composto è ampiamente studiato per il suo potenziale ruolo in applicazioni farmacologiche, in particolare per le sue attività antiossidanti, antinfiammatorie e antitumorali. La sua elevata purezza stereochimica lo rende particolarmente utile nella ricerca di farmaci e nello sviluppo di nuovi agenti terapeutici. Inoltre, la sua stabilità e selettività lo rendono un prezioso standard di riferimento in analisi chimiche e biochimiche.
S-(+)-Marmesin structure
Product Name:S-(+)-Marmesin
Numero CAS:13849-08-6
MF:C14H14O4
MW:246.258564472198
MDL:MFCD01725701
CID:203767
PubChem ID:334704
Update Time:2025-08-03
S-(+)-Marmesin Proprietà chimiche e fisiche
Nomi e identificatori
-
- Marmesin
- (S)-2,3-Dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
- [S,(+)]-2,3-Dihydro-2α-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
- (S)-Marmesin
- (2S)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one
- 7H-Furo[3,2-g][1]benzopyran-7-one,2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (2S)-
- (+)-Marmesin
- (7S)-marmesin
- 2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one
- 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
- S(+)-Marmesin
- (S)-2-(2-Hydroxypropan-2-yl)-2H-furo[3,2-g]chromen-7(3H)-one
- S-(+)-Marmesin
- MARMESIN, (+)-
- (2S)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one
- (S)-(+)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
- (+)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
- (S)-2-(2-hydro
- NSC796156
- SDCCGMLS-0066759.P001
- 7H-Furo[3, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (+)-
- DivK1c_007014
- MEGxp0_001933
- CHEMBL442813
- Marmesin ((+)-Marmesin)
- NS00094519
- HSDB 8478
- UNII-H5D33D6K5D
- BRD-K36377456-001-02-0
- 7H-FURO(3,2-G)(1)BENZOPYRAN-7-ONE, 2,3-DIHYDRO-2-(1-HYDROXY-1-METHYLETHYL)-, (2S)-
- HY-N2176
- 2-(2-HYDROXYPROPAN-2-YL)-2H,3H,7H-FURO[3,2-G]CHROMEN-7-ONE
- KBioGR_002022
- Q13847605
- C09276
- FWYSBEAFFPBAQU-LBPRGKRZSA-N
- NSC-340840
- Spectrum3_001642
- NCGC00178117-02!(2S)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one
- (S)-2-(2-hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one
- AB00053150-02
- H5D33D6K5D
- 7H-Furo[3, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (S)-(+)-
- MS-23486
- (+)-Marmesin;(S)-Marmesin
- BDBM50250917
- Spectrum5_000402
- 7H-Furo[3, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (S)-
- NSC 340840
- SpecPlus_000918
- KBio1_001958
- MFCD01725701
- DTXSID001030448
- KBio3_002583
- Spectrum4_001701
- Spectrum_001516
- KBio2_001996
- CCG-40145
- CHEBI:6695
- (2S)-2-(2-HYDROXYPROPAN-2-YL)-2H,3H,7H-FURO[3,2-G]CHROMEN-7-ONE
- BSPBio_003363
- KBio2_004564
- 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (S)-
- KBio2_007132
- 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (+)-
- KBioSS_001996
- 2-(1-Hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one #
- SCHEMBL12062107
- SPBio_000694
- NSC340840
- 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (S)-(+)-
- AKOS021983162
- AC-35105
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (S)-(+)-
- CS-7901
- (2S)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
- 13849-08-6
- s3283
- NSC-796156
- CCRIS 5728
- 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (2S)-
- Spectrum2_000737
- Oprea1_468691
- 2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one
- HMS1672K17
- FS-7925
- FT-0775401
- CHEMBL4128429
- 13710-70-8
- CHEBI:49080
- 7H-Furo[3,2-g][1]benzopyran-7-one,2,3-dihydro-2-(1-hydroxy-1-methylethyl)-
- 2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydrofuro[3,2-g]chromen-7-one
- InChI=1/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H
- Q27121470
- AKOS000546749
- ( inverted exclamation markA)-Marmesin
- 2-(2-hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one
- FT-0775691
- Oprea1_172287
- CS-0068783
- (+/-)-Marmesin
- SCHEMBL546574
- HY-N2176A
- AKOS022062475
- 2-(1-Hydroxy-1-methylethyl)-2,3-dihydrofuro[3,2-g]chromen-7-one
- Q-100147
- 2-(1-Hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one
- FWYSBEAFFPBAQU-UHFFFAOYSA-N
- (2S)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo(3,2-g)chromen-7-one
- (S)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo(3,2-g)(1)benzopyran-7-one
- DA-65255
- 2-(2-Hydroxy-2-propanyl)-2,3-dihydro-7H-furo(3,2-g)chromen-7-one
- (2S)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro(3,2-g)chromen-7-one
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (+)-
- (S)-(+)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo(3,2-g)(1)benzopyran-7-one
- (+)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo(3,2-g)(1)benzopyran-7-one
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (S)-
-
- MDL: MFCD01725701
- Inchi: 1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m0/s1
- Chiave InChI: FWYSBEAFFPBAQU-LBPRGKRZSA-N
- Sorrisi: O1C2C=C3C(C=CC(=O)O3)=CC=2C[C@H]1C(C)(C)O
Proprietà calcolate
- Massa esatta: 246.08900
- Massa monoisotopica: 246.089
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 1
- Complessità: 387
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Massa esatta: 246.089
- Superficie polare topologica: 55.8
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.9
- Peso molecolare: 246.26
Proprietà sperimentali
- Colore/forma: No data available
- Densità: 1.334
- Punto di fusione: 189-191 ºC
- Punto di ebollizione: 434 ºC
- Punto di infiammabilità: 168 ºC
- Indice di rifrazione: 1.61
- Solubilità: In water, 2102 mg/L at 25 °C (est)
- PSA: 59.67000
- LogP: 1.86740
- Pressione di vapore: 1.65X10-8 mm Hg at 25 °C (est)
S-(+)-Marmesin Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
-
Dichiarazione di avvertimento:
P264Pulire accuratamente dopo il trattamento
P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva
P305Se entra negli occhi
P351Sciacquare attentamente con acqua per alcuni minuti
P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare
P337Se l'irritazione oculare persiste
P313Ottenere consiglio medico/cure - Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
S-(+)-Marmesin Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | M000230-10mg |
(+)-Marmesin |
13849-08-6 | 10mg |
$155.00 | 2023-05-18 | ||
| TRC | M000230-50mg |
(+)-Marmesin |
13849-08-6 | 50mg |
$620.00 | 2023-05-18 | ||
| TRC | M000230-100mg |
(+)-Marmesin |
13849-08-6 | 100mg |
$1194.00 | 2023-05-18 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP0924-100mg |
Marmesin |
13849-08-6 | 98% | 100mg |
$320 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0924-20mg |
Marmesin |
13849-08-6 | 98% | 20mg |
$96 | 2023-09-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5759-2 mg |
marmesin |
13849-08-6 | 98.00% | 2mg |
¥694.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5759-5 mg |
marmesin |
13849-08-6 | 98.00% | 5mg |
¥1250.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5759-10 mg |
marmesin |
13849-08-6 | 98.00% | 10mg |
¥2105.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5759-25 mg |
marmesin |
13849-08-6 | 98.00% | 25mg |
¥4175.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5759-50 mg |
marmesin |
13849-08-6 | 98.00% | 50mg |
¥7055.00 | 2022-04-26 |
S-(+)-Marmesin Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:13849-08-6)S-(+)-Marmesin
Numero d'ordine:A1011900
Stato delle scorte:in Stock
Quantità:10mg/25mg/50mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 15:12
Prezzo ($):233.0/394.0/669.0
Email:sales@amadischem.com
S-(+)-Marmesin Letteratura correlata
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
13849-08-6 (S-(+)-Marmesin) Prodotti correlati
- 3804-70-4((+)-Columbianetin)
- 23458-02-8(decursinol)
- 5058-13-9(Columbianadin)
- 13895-92-6(7H-Furo[3,2-g][1]benzopyran-7-one,2,3-dihydro-9-hydroxy-2-(1-hydroxy-1-methylethyl)-, (2S)-)
- 483-90-9(Toddalolactone)
- 23180-65-6((+)-Columbianetin acetate)
- 495-32-9(Nodakenetin)
- 28095-18-3(Ulopterol)
- 23971-42-8(Meranzin)
- 5875-49-0(Meranzin hydrate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:13849-08-6)S-(+)-Marmesin
Purezza:99%/99%/99%
Quantità:10mg/25mg/50mg
Prezzo ($):233.0/394.0/669.0